6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
6-(dimethylamino)pyridazine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;;/h3-4H,1-2H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALWGMYNHZSHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride typically involves the reaction of pyridazine derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a key building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. It is utilized in various reactions such as oxidation, reduction, and substitution.
Biology
- Biochemical Assays : It is employed as a probe to study enzyme activities and interactions. Its ability to modulate enzymatic activity makes it valuable for investigating biological pathways.
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in cancer treatment due to its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Industrial Applications
- Specialty Chemicals Production : Used as an intermediate in the synthesis of specialty chemicals, including dyes and agrochemicals.
Case Studies
-
Inhibition of Cyclin-Dependent Kinases (CDKs) :
- A study demonstrated that 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride effectively inhibits CDK activity, leading to reduced cell proliferation in cancer cell lines. This positions it as a promising candidate for further development in cancer therapeutics.
- Biochemical Assays :
Summary
This compound is a versatile compound with broad applications across chemistry, biology, and medicine. Its unique chemical structure allows it to serve as an important reagent in organic synthesis while also holding promise for therapeutic applications, particularly in cancer treatment. Further research will likely uncover additional uses and enhance its profile as a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride with key analogs based on substituent variations and synthetic routes:
Reactivity and Regioselectivity
- Nucleophilic Substitution: Pyridazine derivatives with chloro substituents (e.g., 6-chloro-3-pyridazinecarboxylates) undergo nucleophilic substitution at the 6-position with amines, as seen in the synthesis of 6-alkylamino analogs . However, regioselectivity challenges arise with N-nucleophiles; for example, 3,6-dichloropyridazinecarboxylic acid chloride reacts preferentially at the 3-position, preventing 6-amino-substituted product formation . This contrasts with 6-(dimethylamino)pyridazine-3-carboxylic acid, where dimethylamine selectively substitutes the 6-chloro group .
- Solvent Effects: Solvent polarity significantly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) facilitate BOC-protection in pyridine derivatives (e.g., 6-BOC-hydrazinopyridine-3-carboxylic acid), a strategy applicable to pyridazine systems .
Physicochemical Properties
- Solubility: The dihydrochloride salt form of 6-(dimethylamino)pyridazine-3-carboxylic acid improves water solubility compared to neutral analogs like 6-(cyclopropylamino)pyridazine-3-carboxylic acid .
- Steric and Electronic Effects: Bulky substituents (e.g., cyclopropylamino) reduce reactivity in nucleophilic substitutions due to steric hindrance, whereas electron-donating groups (e.g., -N(CH₃)₂) enhance ring electrophilicity at adjacent positions .
Key Research Findings
- Synthetic Efficiency: The dimethylamino group in this compound is introduced efficiently via one-step substitution, avoiding multi-step protection-deprotection sequences required for bulkier amines .
- Stability: Dihydrochloride salts exhibit superior stability under storage compared to free carboxylic acids, as noted in analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid .
Biological Activity
6-(Dimethylamino)pyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₁₁Cl₂N₃O₂
- CAS Number : 2408958-48-3
This compound serves as a reagent in organic synthesis and has been investigated for its biochemical properties, particularly in enzyme activity studies and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzymatic activity, which can lead to various physiological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are important targets in cancer therapy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays have demonstrated its ability to induce apoptosis and alter cell cycle progression in cancer cells. Notably, derivatives of pyridazine have shown promising results against breast cancer cell lines such as T-47D and MDA-MB-231, with some compounds exhibiting IC50 values in the nanomolar range .
Summary of Findings
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | T-47D | 55.6 | CDK2 inhibition |
| This compound | MDA-MB-231 | 20.1 | Apoptosis induction |
These findings suggest that this compound could be developed further as a therapeutic agent for cancer treatment.
Other Biological Activities
Beyond its anticancer properties, pyridazine derivatives have been studied for various other biological activities, including:
- Anti-inflammatory : Exhibiting effects that may reduce inflammation.
- Neuroprotective : Potential applications in neurodegenerative diseases.
- Antiviral : Investigated for activity against viral infections.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of several pyridazine derivatives found that compounds similar to this compound effectively inhibited cell proliferation in multiple cancer cell lines while demonstrating lower toxicity towards non-cancerous cells .
- In Silico Studies : Computational docking studies have suggested that this compound interacts favorably with the active site of CDK2, supporting its role as a potential CDK inhibitor .
Q & A
Basic Research Questions
Q. What are the critical spectroscopic and analytical parameters for confirming the identity of 6-(dimethylamino)pyridazine-3-carboxylic acid dihydrochloride?
- Methodological Answer : The compound can be identified using its molecular formula (C₇H₁₁Cl₂N₃O₂), CAS number (1427082-80-1), and molecular weight (240.09 g/mol) as baseline parameters . High-resolution mass spectrometry (HRMS) should be employed to confirm isotopic patterns and exact mass, with attention to chlorine isotopic signatures (e.g., m/z 240.09 for [M+H]⁺). Nuclear magnetic resonance (NMR) analysis should include characteristic peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and pyridazine ring protons (δ ~7.0–8.5 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound must be handled in a fume hood by trained personnel using personal protective equipment (PPE), including nitrile gloves and lab coats. Storage should occur in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent hygroscopic degradation. MedChemExpress guidelines emphasize avoiding direct contact and conducting risk assessments for spill management .
Q. Which chromatographic methods are suitable for assessing purity and stability?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) is recommended. A mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) can resolve impurities. UV detection at 254 nm is typical for pyridazine derivatives. System suitability tests should include resolution ≥2.0 between the analyte and known impurities (e.g., unreacted precursors) .
Advanced Research Questions
Q. What synthetic strategies are effective for derivatizing the carboxylic acid moiety of this compound?
- Methodological Answer : Activation of the carboxylic acid group using carbodiimide reagents (e.g., EDC/HCl or DCC) facilitates coupling with amines or alcohols to form amides or esters. For example, ethyl ester derivatives can be synthesized via Fischer esterification with ethanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. How can researchers optimize low yields in coupling reactions during derivative synthesis?
- Methodological Answer : Low yields often arise from poor nucleophile activation or side reactions. Strategies include:
- Using a 1.2–1.5 molar excess of the coupling partner (e.g., amines).
- Adding catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Employing microwave-assisted synthesis (60–80°C, 30 min) to enhance reaction efficiency.
- Monitoring reaction progress via TLC (silica, UV-active spots) or LC-MS to terminate reactions at optimal conversion .
Q. What in vitro models are appropriate for evaluating the biological activity of derivatives?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are suitable for targeting specific pathways. For example, dopamine β-hydroxylase inhibition can be tested using porcine adrenal gland extracts, monitoring tyramine conversion to octopamine. Cell-based assays (e.g., HEK293 or SH-SY5Y lines) can assess cytotoxicity or receptor modulation. Dose-response curves (IC₅₀) should be generated with triplicate replicates and validated with positive controls (e.g., disulfiram for dopamine β-hydroxylase) .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer : Solubility can be improved using co-solvents like DMSO (≤1% v/v in aqueous buffers) or cyclodextrin inclusion complexes. For in vitro studies, pre-dissolve the compound in DMSO and dilute into assay buffers with sonication (15 min, 37°C). Dynamic light scattering (DLS) can confirm nanoparticle-free solutions. For in vivo applications, consider prodrug strategies (e.g., ester prodrugs hydrolyzed by serum esterases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
